Bromfenac

説明

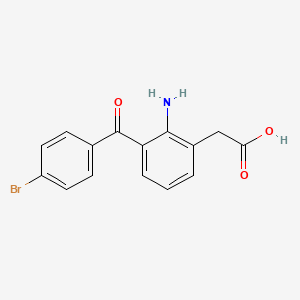

Structure

3D Structure

特性

IUPAC Name |

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91714-93-1 (Na salt) | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040655 | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.26e-02 g/L | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91714-94-2 | |

| Record name | Bromfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromfenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromfenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bromfenac on Cyclooxygenase-2 (COX-2) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism by which bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Introduction to this compound and the Cyclooxygenase Pathway

This compound is a nonsteroidal anti-inflammatory drug (NSAID) used primarily in ophthalmology to treat postoperative inflammation and pain following cataract surgery.[1][2] Its therapeutic efficacy is rooted in its ability to block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] this compound achieves this by inhibiting the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[1][4]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that perform "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[1][5]

-

COX-2 is an inducible enzyme; its expression is typically low in normal tissues but is significantly upregulated in response to inflammatory stimuli.[1][5] This induction leads to a surge in prostaglandin production at the site of inflammation.[5]

By selectively targeting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins while minimizing the impact on the homeostatic functions of COX-1, which can reduce the risk of side effects commonly associated with non-selective NSAIDs.[1] The core of this compound's action is to prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins including prostaglandin E2 (PGE2), a primary mediator of inflammation.[6][7][8]

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Sodium | C30H28Br2N2Na2O9 | CID 11954316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Bromfenac's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID), modulates the prostaglandin synthesis pathways. The following sections detail this compound's inhibitory effects on cyclooxygenase (COX) enzymes, present quantitative data on its activity, and outline the experimental protocols used to derive these findings.

Introduction: The Role of Prostaglandins in Inflammation

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a wide array of physiological and pathological processes.[1] In the context of inflammation, prostaglandins are key mediators, contributing to vasodilation, increased vascular permeability, pain, and fever.[2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipases.[3] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), to form prostaglandin H2 (PGH2).[4] PGH2 serves as a common precursor for the production of various biologically active prostanoids, including prostaglandins E2 (PGE2), D2 (PGD2), F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), through the action of specific synthases.[5][6]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[7] The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[8] By preventing the conversion of arachidonic acid to PGH2, this compound effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation.

This compound is considered a potent inhibitor of the COX enzymes, with a notable selectivity for COX-2. This selectivity is a key characteristic that differentiates it from other NSAIDs and contributes to its efficacy and safety profile. The following sections provide a quantitative comparison of this compound's inhibitory activity against COX-1 and COX-2.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and other NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

Table 1: In Vitro IC50 Values for COX-1 and COX-2 Inhibition by Various NSAIDs

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound | 0.210 | 0.0066 | 31.8 | [8] |

| Ketorolac | 0.02 | 0.12 | 0.17 | [8] |

| Amfenac | - | - | - | - |

| Nepafenac | - | - | - | - |

| Diclofenac | - | - | - | - |

Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here are from a comparative study for consistency.

Table 2: Comparison of PGE2 Inhibition by Topical NSAIDs in Patients Undergoing Phacoemulsification

| NSAID (Concentration) | Mean PGE2 Concentration (pg/mL) ± SD | n | Reference |

| Ketorolac 0.45% | 224.8 ± 164.87 | 42 | [9] |

| This compound 0.09% | 288.7 ± 226.05 | 41 | [9] |

| Nepafenac 0.1% | 320.4 ± 205.6 | 38 | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biochemical processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Prostaglandin Synthesis Pathway and this compound's Site of Action

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.

Experimental Workflow for Determining IC50 of this compound

Caption: A generalized workflow for determining the IC50 of this compound for COX enzymes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on prostaglandin synthesis.

In Vitro COX Inhibition Assay

This protocol outlines the steps to determine the IC50 values of this compound for human recombinant COX-1 and COX-2.[8]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

This compound sodium

-

Arachidonic acid

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Dimethyl sulfoxide (DMSO) for drug dilution

-

Enzyme immunoassay (EIA) kit for PGE2

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the human recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Prepare a stock solution of this compound sodium in DMSO.

-

Perform serial dilutions of the this compound stock solution in the reaction buffer to obtain a range of concentrations to be tested. A vehicle control (DMSO without this compound) should also be prepared.

-

-

Reaction Setup:

-

In separate reaction tubes, add the reaction buffer, cofactors, and the diluted COX-1 or COX-2 enzyme.

-

Add a specific volume of the diluted this compound solution (or vehicle control) to the respective tubes.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

-

Initiation and Incubation of the Reaction:

-

Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to each tube.

-

Incubate the reaction mixture for a set time (e.g., 2 minutes) at 37°C.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a stopping agent (e.g., a solution of 1 M HCl).

-

-

Measurement of PGE2 Production:

-

Quantify the amount of PGE2 produced in each reaction tube using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10]

-

Measurement of Prostaglandin E2 Levels by ELISA

This protocol describes the general steps for quantifying PGE2 concentrations in biological samples, such as those from in vitro COX inhibition assays or clinical studies.[11]

Materials:

-

PGE2 ELISA Kit (containing PGE2-coated microplate, PGE2 standard, detection antibody, HRP-conjugate, substrate solution, and stop solution)

-

Samples (e.g., supernatant from cell culture, aqueous humor)

-

Wash buffer

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation of Standards and Samples:

-

Reconstitute the PGE2 standard to create a stock solution.

-

Perform serial dilutions of the stock standard to generate a standard curve.

-

Dilute the biological samples as necessary to fall within the range of the standard curve.

-

-

Assay Procedure:

-

Add the standards, samples, and a blank control to the appropriate wells of the PGE2-coated microplate.

-

Add the detection antibody to each well.

-

Incubate the plate for a specified time (e.g., 1 hour) at 37°C.

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add the HRP-conjugate to each well and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Wash the plate again to remove unbound HRP-conjugate.

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) at 37°C to allow for color development.

-

Add the stop solution to each well to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a potent inhibitor of prostaglandin synthesis, demonstrating significant activity against both COX-1 and, more selectively, COX-2 enzymes. This dual-inhibition mechanism, with a preference for the inducible COX-2 isoform, underlies its strong anti-inflammatory and analgesic properties. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of this compound and other NSAIDs in modulating the prostaglandin synthesis pathways. The provided diagrams serve to visually simplify these complex interactions and workflows, aiding in a clearer understanding of the core concepts.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors [mdpi.com]

- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 inhibition of ketorolac 0.45%, this compound 0.09%, and nepafenac 0.1% in patients undergoing phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cloud-clone.com [cloud-clone.com]

Bromfenac's Neuroprotective Potential in Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging evidence supporting the use of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), as a potential neuroprotective agent in experimental models of glaucoma. Glaucoma, a progressive optic neuropathy, is characterized by the loss of retinal ganglion cells (RGCs), for which neuroinflammation is increasingly recognized as a key pathological factor.[1][2] This document consolidates findings on this compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols to facilitate further research and development in this promising area.

Core Mechanism of Action: Attenuating Neuroinflammation

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a relative selectivity for COX-2.[2][3] In the context of glaucoma, elevated intraocular pressure (IOP) or ischemic events can trigger neuroinflammatory cascades in the retina.[1] This involves the activation of glial cells (microglia and astrocytes), which in turn release pro-inflammatory mediators.[2][3]

This compound intervenes in this process by blocking COX-2, which is crucial for the synthesis of prostaglandins like prostaglandin E2 (PGE2).[3][4] By reducing PGE2 levels, this compound helps to suppress the inflammatory environment, thereby protecting RGCs from apoptosis and necroptosis.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's neuroprotective effect.

Experimental Evidence from Preclinical Models

Recent studies have utilized rodent models of glaucoma to investigate the neuroprotective effects of this compound. The primary models include the ischemia-reperfusion (IR) injury model and the optic nerve crush (ONC) model.

Ischemia-Reperfusion (IR) Model

A key study by Oh et al. (2024) employed an IR model in rats to mimic the neuroinflammatory conditions associated with glaucoma.[1][2][3][5][6] Their findings demonstrated that topical administration of this compound effectively mitigated neuroinflammation and promoted RGC survival.

The following tables summarize the key quantitative findings from the aforementioned study.

Table 1: Effect of this compound on Inflammatory and Necroptosis Markers

| Marker | Model | Treatment | Change | Significance |

| Pro-inflammatory Cytokines | ||||

| IL-1β | Microglia/Astrocyte Culture (Elevated Pressure) | This compound | Decreased | Significant |

| IL-6 | Microglia/Astrocyte Culture (Elevated Pressure) | This compound | Decreased | Significant |

| TNF | Microglia/Astrocyte Culture (Elevated Pressure) | This compound | Decreased | Significant |

| Inflammatory Enzymes & Receptors | ||||

| iNOS | IR Model | This compound | Reduced | - |

| COX-2 | IR Model | This compound | Reduced | Significant |

| PGE2-R | IR Model | This compound | Reduced | - |

| Glial Activation Markers | ||||

| GFAP | IR Model | This compound | Reduced | Significant |

| Iba-1 | IR Model | This compound | Reduced | - |

| Necroptosis Markers | ||||

| RIP1 | IR Model | This compound | Downregulated | Significant |

| RIP3 | IR Model | This compound | Downregulated | Significant |

Data synthesized from Oh et al. (2024).[1][3][5]

Table 2: Effect of this compound on RGC Survival and Retinal Function

| Outcome Measure | Model | Treatment | Result | Significance |

| RGC Count (Brn3a staining) | IR Model | This compound | Significant increase vs. IR alone (comparable to control) | Significant |

| Electroretinography (ERG) | ||||

| Scotopic b-wave amplitude | IR Model | This compound | Significant increase vs. IR alone (comparable to control) | Significant |

| Photopic b-wave amplitude | IR Model | This compound | Significant increase vs. IR alone (comparable to control) | Significant |

| PhNR amplitude | IR Model | This compound | Significant increase vs. IR alone (comparable to control) | Significant |

Data synthesized from Oh et al. (2024).[3][5][6]

Optic Nerve Crush (ONC) Model

A study by Valiente-Soriano et al. (2019) investigated the effect of topical this compound in a rat ONC model, which induces rapid RGC death.[7] This study demonstrated that this compound treatment significantly delayed the loss of RGCs.

Table 3: Effect of this compound on RGC Survival in the ONC Model

| Time Point Post-ONC | Treatment | RGC Survival | Significance vs. Untreated |

| 7 days | This compound (0.09%) | Significantly higher | Yes |

| 9 days | This compound (0.09%) | Significantly higher | Yes |

| 14 days | This compound (0.09%) | Significantly higher | Yes |

Data synthesized from Valiente-Soriano et al. (2019).[7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Ischemia-Reperfusion (IR) Glaucoma Model

This protocol is based on the methodology described by Oh et al. (2024).[1][5]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Ischemia Induction: The anterior chamber of the eye is cannulated, and the intraocular pressure is elevated to 110 mmHg for 60 minutes by raising a saline reservoir.

-

Reperfusion: The cannula is withdrawn to allow for the restoration of blood flow.

-

This compound Administration: The specific concentration and frequency of topical this compound administration should be clearly defined (e.g., 0.09% solution applied twice daily).

-

Outcome Measures:

-

RGC Survival: Retinal flat mounts are immunostained for Brn3a, a specific marker for RGCs, and the number of surviving RGCs is quantified.

-

Inflammatory Marker Expression: Retinal tissues are collected for analysis by Western blotting and ELISA to quantify the levels of inflammatory markers such as COX-2, iNOS, and various cytokines.

-

Retinal Function: ERG is performed to assess the electrical responses of the various cell types in the retina.

-

Optic Nerve Crush (ONC) Model

This protocol is based on the methodology described by Valiente-Soriano et al. (2019).[7]

-

Animal Model: Adult rats.

-

Surgical Procedure: The optic nerve is exposed intraorbitally, and a crush injury is induced using fine forceps for a controlled duration.

-

This compound Administration: Two drops of 0.09% this compound ophthalmic solution are instilled immediately after surgery and then every 12 hours until the experimental endpoint.[7]

-

Outcome Measures:

-

RGC Survival: Retinas are dissected at various time points post-injury (e.g., 3, 5, 7, 9, and 14 days), and RGCs are identified by Brn3a immunodetection and quantified.[7]

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant potential as a neuroprotective agent for glaucoma. Its ability to mitigate neuroinflammation, a key contributor to RGC death, provides a therapeutic avenue that is complementary to traditional IOP-lowering treatments. The observed efficacy of topical administration is particularly advantageous, as it allows for high concentrations of the drug in ocular tissues with minimal systemic side effects.[3]

Future research should focus on:

-

Elucidating the full spectrum of molecular pathways modulated by this compound in the retina.

-

Evaluating the long-term efficacy and safety of this compound in chronic glaucoma models.

-

Conducting clinical trials to translate these promising preclinical findings into tangible benefits for patients with glaucoma.[5]

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel neuroprotective strategies for glaucoma. The detailed protocols and summarized data are intended to streamline future investigations and accelerate the development of this compound as a potential therapy to preserve vision in glaucoma patients.

References

- 1. Effect of this compound on Reducing Neuroinflammation in an Ischemia-Reperfusion Glaucoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on Reducing Neuroinflammation in an Ischemia–Reperfusion Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Topical this compound transiently delays axotomy-induced retinal ganglion cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bromfenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used as an ophthalmic solution to treat pain and inflammation after cataract surgery.[1][2] Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Principle

The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 or C8 analytical column using an isocratic or gradient mobile phase consisting of a buffer and an organic modifier. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak area of a known standard. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data and system suitability parameters from various validated HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions and Performance Data

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Luna C18 (250x4.6mm, 5µm)[1] | Waters Symmetry C8 (150x4.6mm, 3.5µm)[2] | Hypersil BDS C18 (250mm, 4.6mm, 5µm)[3] |

| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho phosphate buffer (60:40 v/v), pH 6.0[1] | A: Phosphate buffer (pH 3.2): Acetonitrile: Methanol (80:10:10 v/v) B: Acetonitrile: Water (90:10 v/v) (Gradient)[2][4] | Phosphate buffer: Acetonitrile (40:60 v/v)[3] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] | 1.0 mL/min[3] |

| Detection Wavelength | 268 nm[1] | 263 nm[4] | 275 nm[3] |

| Retention Time | 3.63 min[1] | 5.973 min[2] | 2.3 min[3] |

| Tailing Factor | 1.12[1] | 1.18[2] | < 2 |

| Theoretical Plates | 3912[1] | > 2000[2] | > 2000 |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 6-36 µg/mL[1] | 25-150% of nominal concentration | 22.5-135 µg/mL[3] |

| Correlation Coefficient (r²) | 0.999[1] | 1.0 (0.999)[2] | 0.999[3] |

| Accuracy (% Recovery) | 100.01%[1] | Not explicitly stated | 99.70% - 100.9%[3] |

| Precision (%RSD) | Not explicitly stated | < 2%[2] | 0.40%[3] |

| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.52 µg/mL[5] |

| Limit of Quantification (LOQ) | 2.60 µg/mL[1] | Not explicitly stated | Not explicitly stated |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound based on a validated RP-HPLC method.

Materials and Reagents

-

This compound Sodium reference standard

-

Methanol (HPLC grade)[1]

-

Ammonium Dihydrogen Orthophosphate (AR grade)[1]

-

Potassium Dihydrogen Phosphate (AR grade)[2]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]

-

Analytical balance[1]

-

pH meter[1]

-

Sonicator[1]

-

0.45 µm membrane filters[1]

Chromatographic Conditions (Based on Method 1)

-

Column: Phenomenex Luna C18 (250x4.6mm, 5µm)[1]

-

Mobile Phase: A mixture of Methanol and 0.01M Ammonium Dihydrogen Orthophosphate buffer in a ratio of 60:40 (v/v). The pH of the mobile phase is adjusted to 6.0 using Ortho-phosphoric acid.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 268 nm[1]

-

Injection Volume: 10 µL

-

Run Time: Approximately 7 minutes[3]

Preparation of Solutions

1. Preparation of 0.01M Ammonium Dihydrogen Orthophosphate Buffer:

- Accurately weigh 0.115 g of Ammonium Dihydrogen Orthophosphate and dissolve it in 100 mL of HPLC grade water.[1]

2. Preparation of Mobile Phase:

- Mix Methanol and the prepared 0.01M Ammonium Dihydrogen Orthophosphate buffer in a 60:40 (v/v) ratio.[1]

- Adjust the pH to 6.0 with diluted Ortho-phosphoric acid.[1]

- Degas the mobile phase by sonicating for 10-15 minutes and filter through a 0.45 µm membrane filter before use.[1]

3. Preparation of Standard Stock Solution (1000 µg/mL):

- Accurately weigh 10 mg of this compound Sodium reference standard and transfer it to a 10 mL volumetric flask.[1]

- Dissolve and make up the volume with the mobile phase.[1]

4. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 6, 12, 18, 24, 30, and 36 µg/mL).[1]

5. Preparation of Sample Solution (from Ophthalmic Solution):

- Take an accurately measured volume of the this compound ophthalmic solution equivalent to 10 mg of this compound.

- Transfer it to a 10 mL volumetric flask.

- Dilute to volume with the mobile phase.

- Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Perform five or six replicate injections of a standard solution to check for system suitability (parameters like tailing factor, theoretical plates, and %RSD of peak areas should be within acceptable limits).[3]

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

The concentration of this compound in the sample is calculated using the regression equation obtained from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Workflow for HPLC quantification of this compound.

Chemical Structure and Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing : Oriental Journal of Chemistry [orientjchem.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpar.com [ijpar.com]

Application Notes and Protocols for the Preparation of Bromfenac Ophthalmic Solution for Experimental Studies

Introduction

Bromfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmology for the management of postoperative inflammation and pain, particularly following cataract surgery.[1][2] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] this compound exhibits a degree of selectivity for COX-2, which is advantageous as COX-2 is primarily induced during inflammatory responses.[4] The addition of a bromine atom to its structure enhances its lipophilicity, facilitating excellent penetration into ocular tissues, including the retina.[1][5]

These application notes provide detailed protocols for the preparation of this compound ophthalmic solutions for research purposes, along with methodologies for evaluating its anti-inflammatory efficacy in both in vitro and in vivo experimental models.

Data Presentation: Formulation and Efficacy

Quantitative data from formulation components and experimental outcomes are summarized below for clarity and comparison.

Table 1: Example Formulation of a 0.09% this compound Ophthalmic Solution for Experimental Use

| Component | Function | Example Concentration (% w/v) | Notes |

| This compound Sodium Hydrate | Active Ingredient | 0.1035% | Equivalent to 0.09% this compound free acid. |

| Polysorbate 80 (Tween 80) | Solubilizer/Stabilizer | 0.1% - 0.3% | Helps to dissolve this compound and maintain the stability of the aqueous solution.[6][7] |

| Povidone (PVP) | Viscosity Enhancer | 1.0% - 5.0% | Increases residence time on the ocular surface.[7] |

| Boric Acid / Borax | Buffering Agents | q.s. to pH 7.8 - 8.3 | Maintain a stable pH that is comfortable for the eye and optimal for drug stability/penetration.[7][8] |

| Edetate Disodium (EDTA) | Chelating Agent | 0.01% - 0.03% | Binds metal ions that could catalyze oxidative degradation.[7] |

| Benzalkonium Chloride | Preservative | 0.01% - 0.02% | Required for multi-dose formulations to prevent microbial growth.[7] |

| Water for Injection (WFI) | Vehicle | q.s. to 100% | The primary solvent for the formulation.[7] |

Table 2: Clinical Efficacy of this compound (0.09%) in Postoperative Inflammation

| Study Endpoint | This compound 0.09% Group | Placebo Group | P-value | Reference |

| Subjects with Cleared Ocular Inflammation (Day 15) | 62% - 66% | 40% - 48% | <0.0001 | [2] |

| Discontinuation due to Lack of Efficacy | 3.1% (11/356) | 21.6% (37/171) | <0.0001 | [9] |

| Discontinuation due to Adverse Event | 2.8% (10/356) | 14.6% (25/171) | <0.0001 | [9] |

Table 3: Peak Concentration (Cmax) of this compound in Rabbit Ocular Tissues (Single Topical Dose)

| Ocular Tissue | BromSite® 0.075% (ng/g or ng/mL) | Prolensa® 0.07% (ng/g or ng/mL) | Notes | Reference |

| Aqueous Humor | 57.5 | 70.0 | Concentrations measured in ng/mL. | [10] |

| Iris/Ciliary Body | 157.0 | 38.6 | BromSite® formulation includes DuraSite® for enhanced retention.[10] | [10] |

| Retina | 5.25 | 0.74 | Demonstrates significant penetration to the posterior segment. | [10] |

| Choroid | 21.2 | 3.7 | [10] |

Experimental Protocols

Protocol 1: Preparation of a Sterile 0.09% this compound Ophthalmic Solution

This protocol describes the preparation of a 100 mL stock solution for experimental use. Adjustments can be made based on the specific formulation requirements outlined in Table 1.

Materials:

-

This compound Sodium Hydrate

-

Polysorbate 80

-

Povidone

-

Boric Acid, Borax

-

Edetate Disodium (EDTA)

-

Benzalkonium Chloride (if preservation is needed)

-

Sodium Hydroxide / Hydrochloric Acid (for pH adjustment)

-

Water for Injection (WFI)

-

Sterile beakers, magnetic stirrer, and stir bars

-

Calibrated pH meter

-

0.22 µm sterile syringe filters and sterile receiving vessels

Methodology:

-

In a sterile beaker, add approximately 80 mL of WFI.

-

While stirring, add and dissolve the buffering agents (Boric Acid, Borax), Edetate Disodium, and Povidone.

-

Gently add Polysorbate 80 and stir until the solution is homogenous.

-

Add and dissolve the this compound Sodium Hydrate. The solution should be protected from light from this point forward.

-

Check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level (e.g., 7.8) using small amounts of Sodium Hydroxide or Hydrochloric Acid solution.

-

Add the preservative (Benzalkonium Chloride) if required for the experimental design.

-

Add WFI to bring the final volume to 100 mL and stir for an additional 15 minutes to ensure uniformity.

-

Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Store the prepared solution in a sterile, light-protected container at 2-8°C.

Protocol 2: In Vitro Anti-Inflammatory Assay in Retinal Microglial Cells

This protocol evaluates the ability of the prepared this compound solution to suppress inflammatory responses in cultured cells.

Materials:

-

Murine or human retinal microglial cell line

-

Appropriate cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

-

Lipopolysaccharide (LPS) to induce inflammation

-

Prepared sterile this compound solution and vehicle control (formulation without this compound)

-

Reagents for analysis (e.g., ELISA kits for TNF-α, Griess reagent for nitric oxide)

-

Cell culture plates, incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Seed microglial cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound solution (e.g., 10 nM, 100 nM, 1 µM) or the vehicle control. Incubate for 2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the negative control group to stimulate an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Endpoint Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of the pro-inflammatory cytokine TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Measure the production of nitric oxide (a marker of inflammation) by quantifying nitrite levels in the supernatant using the Griess reagent.

-

-

Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-stimulated vehicle control group.

Protocol 3: In Vivo Ocular Penetration Study in a Rabbit Model

This protocol assesses the concentration of this compound in various ocular tissues following topical administration.

Materials:

-

New Zealand White rabbits

-

Prepared sterile this compound solution (e.g., 0.075%)

-

Anesthetic agents for animal handling

-

Micro-capillary tubes for aqueous humor collection

-

Surgical tools for tissue dissection

-

Analytical equipment (e.g., Liquid Chromatography with tandem Mass Spectrometry, LC-MS/MS) for drug quantification

Methodology:

-

Animal Acclimatization: Acclimate animals according to institutional guidelines. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Drug Administration: Instill a single, precise volume (e.g., 35 µL) of the this compound ophthalmic solution into the cul-de-sac of one eye of each rabbit. The contralateral eye can serve as a control or be used for a comparator drug.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-instillation, euthanize a subset of animals.

-

Immediately collect aqueous humor via paracentesis.

-

Enucleate the globe and carefully dissect to isolate key tissues: cornea, iris/ciliary body, retina, and choroid.

-

Sample Processing: Weigh each tissue sample and homogenize it in a suitable buffer. Perform protein precipitation (e.g., with acetonitrile) to extract the drug.

-

Quantification: Analyze the this compound concentration in the processed aqueous humor and tissue homogenate samples using a validated LC-MS/MS method.[10]

-

Pharmacokinetic Analysis: Plot the concentration of this compound in each tissue over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach Cmax).

Visualizations: Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

Caption: Workflow for preparing and testing this compound ophthalmic solution.

References

- 1. Update on twice-daily this compound sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management of ocular inflammation and pain following cataract surgery: focus on this compound ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015087267A2 - Stable this compound ophthalmic solution - Google Patents [patents.google.com]

- 7. CN102988278A - this compound sodium hydrate eye drops and preparation method thereof - Google Patents [patents.google.com]

- 8. This compound ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. In Vivo Pharmacokinetics of this compound Ophthalmic Solution 0.075%, this compound Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: A Research Protocol for Evaluating Bromfenac in Pterygium Treatment

Introduction

Pterygium is a common ocular surface disorder characterized by a fibrovascular, wing-shaped growth of the conjunctiva that extends onto the cornea.[1] While the exact pathogenesis is not fully understood, it is considered an inflammatory, proliferative, and invasive condition.[2] Key factors in its development include inflammation and fibrosis. Medical treatment for pterygium-related inflammation and symptoms often involves artificial tears and short-term topical corticosteroids.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) like Bromfenac present a promising therapeutic alternative.

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at sites of inflammation and is a primary mediator of ocular inflammation.[4][5] By blocking COX-2, this compound inhibits the synthesis of prostaglandins, key mediators of intraocular inflammation that can cause vasodilation, increased vascular permeability, and pain.[4] Furthermore, preclinical studies have revealed that this compound possesses anti-fibrotic properties. It has been shown to inhibit Transforming Growth Factor-beta1 (TGF-β1)-induced synthesis of extracellular matrix (ECM) proteins, myofibroblast activation, and cellular migration in human pterygium fibroblasts.[6][7] This action is mediated, at least in part, through the inactivation of the AKT and ERK1/2 signaling pathways.[6][7]

This document provides a detailed research protocol for evaluating the efficacy and mechanism of action of this compound in the treatment of pterygium, targeting both preclinical and clinical investigations.

Mechanism of Action: this compound's Anti-Fibrotic Pathway

This compound has been shown to counteract the fibrotic processes induced by TGF-β1 in human pterygium fibroblasts (HPFs). The proposed signaling pathway involves the inhibition of key downstream effectors of TGF-β1 signaling.

Preclinical Evaluation: In Vitro Anti-Fibrotic Effects

This protocol section details the in vitro experiments to validate the anti-fibrotic effects of this compound on primary human pterygium fibroblasts (HPFs).

Experimental Protocols

-

Primary Human Pterygium Fibroblast (HPF) Culture:

-

Obtain fresh pterygium tissue specimens from patients undergoing surgical excision, following institutional review board approval and informed consent.

-

Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.

-

Mince the tissue into small pieces (1-2 mm³) and place them in a culture dish.

-

Culture the explants in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Fibroblasts will migrate from the tissue explants. Once confluent, passage the cells using trypsin-EDTA. Use cells from passages 3-6 for experiments.

-

-

TGF-β1-Induced Fibrosis and this compound Treatment:

-

Seed HPFs in appropriate culture plates or dishes.

-

Once cells reach 80% confluency, serum-starve them for 24 hours in DMEM with 1% FBS.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Induce a fibrotic response by adding recombinant human TGF-β1 (e.g., 10 ng/mL) to the culture medium for 24-48 hours. A control group should receive neither this compound nor TGF-β1.

-

-

Western Blot Analysis:

-

Lyse the treated cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against fibronectin (FN), type III collagen (COL3), alpha-smooth muscle actin (α-SMA), p-AKT, p-ERK1/2, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Wound Healing (Migration) Assay:

-

Grow HPFs to a confluent monolayer in a 6-well plate.

-

Create a linear "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add serum-free medium containing TGF-β1 and the desired concentration of this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the wound area and calculate the migration rate.

-

-

Cell Proliferation (CCK-8) Assay:

-

Seed HPFs in a 96-well plate.

-

After treatment as described in protocol 2, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability and proliferation.

-

Clinical Evaluation: A Phase IV, Double-Blind, Randomized Controlled Trial

This protocol outlines a clinical trial to assess the efficacy and safety of this compound 0.09% ophthalmic solution for managing symptoms associated with pterygium.

Protocol Details

-

Study Design: A phase IV, multicenter, prospective, double-blind, randomized, placebo-controlled clinical trial.[3][8]

-

Objectives:

-

Primary: To evaluate the efficacy of this compound 0.09% ophthalmic solution in reducing conjunctival hyperemia and improving Ocular Surface Disease Index (OSDI) scores in patients with pterygium.[8][9]

-

Secondary: To assess the safety of this compound 0.09% and its effect on symptoms like burning, photophobia, and foreign body sensation.[3][8]

-

-

Patient Population:

-

Inclusion Criteria: Patients aged 45-75 with a diagnosis of unilateral or bilateral pterygium Grade I-III (Johnston Classification).[3][10] Intraocular pressure (IOP) <21 mmHg.[10]

-

Exclusion Criteria: Severe dry eye, active ocular infection, glaucoma, history of retinal detachment, uncontrolled systemic diseases (e.g., diabetes), and known hypersensitivity to NSAIDs.[10]

-

-

Treatment Regimen:

-

Treatment Group: One drop of this compound 0.09% ophthalmic solution instilled twice a day (BID) for 20 days.[8][9]

-

Control Group: One drop of a placebo vehicle instilled twice a day (BID) for 20 days.[8][9]

-

Concomitant Therapy: Both groups will also receive a preservative-free sodium hyaluronate artificial tear solution three times a day (TID).[8][9]

-

-

Assessments and Schedule:

-

Screening/Baseline (Day 0): Demographics, medical history, complete ophthalmic examination, OSDI questionnaire, conjunctival hyperemia grading, and baseline symptom assessment.

-

Follow-up Visits (Day 7, 15, and 21): Efficacy and safety assessments will be repeated at each visit.[3]

-

-

Outcome Measures:

-

Primary Efficacy Endpoints:

-

Secondary Efficacy Endpoints:

-

Change from baseline in patient-reported symptoms (burning, photophobia, foreign body sensation) on a visual analog scale (VAS).[3]

-

-

Safety Endpoints:

-

Data Presentation

Quantitative data from clinical trials should be summarized for clarity and comparison.

Table 1: Summary of Clinical Trial Efficacy Outcomes for this compound in Pterygium Symptom Management

| Efficacy Endpoint | This compound Group | Placebo/Control Group | p-value | Reference |

| OSDI Score Change | Significant Improvement | Less Improvement | <0.0001 | [3][8] |

| Conjunctival Hyperemia | Significant Reduction | Less Reduction | <0.0001 | [3][8] |

| Photophobia | Significant Reduction | Less Reduction | <0.0001 | [3] |

| Burning Sensation | Significant Reduction | Less Reduction | <0.0001 | [3] |

| Foreign Body Sensation | Significant Reduction | Less Reduction | <0.0001 | [3] |

Table 2: Summary of Safety Profile for this compound 0.09% in Pterygium Clinical Trials

| Safety Parameter | Finding | p-value | Reference |

| Intraocular Pressure (IOP) | No significant alterations | 0.068 | [2][8][9] |

| Visual Acuity (VA) | No significant alterations | 0.632 | [8][9] |

| Tear Break-Up Time (TBUT) | Statistically significant improvement observed in one study | 0.045 | [2][8][9] |

| Adverse Events (AEs) | Incidence similar between this compound and placebo groups. Most common AE is transient ocular irritation. | 0.226 | [3][11] |

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of this compound 0.09% and sodium hyaluronate 0.4% combination therapy, versus placebo in patients with pterygium I–III for clinical signs on ocular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Update on twice-daily this compound sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Efficacy and safety of this compound 0.09% and sodium hyaluronate 0.4% combination therapy, versus placebo in patients with pterygium I-III for clinical signs on ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on Pain Related to Pterygium Surgery [ctv.veeva.com]

- 11. fleyedocs.com [fleyedocs.com]

Application Notes and Protocols: Investigating Neuroinflammation in Ischemia-Reperfusion Models with Bromfenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia-reperfusion (I/R) injury, the tissue damage that occurs when blood supply returns to the brain after a period of ischemia, is a primary contributor to the pathophysiology of stroke. A critical component of this secondary injury cascade is a robust neuroinflammatory response. This inflammation, characterized by the activation of resident glial cells (microglia and astrocytes) and the infiltration of peripheral immune cells, leads to the release of pro-inflammatory cytokines, chemokines, and other cytotoxic mediators. These factors exacerbate neuronal damage, contribute to blood-brain barrier breakdown, and ultimately worsen neurological outcomes.

One of the key enzyme families implicated in the neuroinflammatory process is the cyclooxygenase (COX) family, particularly the inducible isoform, COX-2. Upregulated in response to ischemic and inflammatory stimuli, COX-2 catalyzes the production of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. Consequently, selective inhibition of COX-2 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in the context of I/R injury.

Bromfenac is a potent, peripherally acting, non-steroidal anti-inflammatory drug (NSAID) with high selectivity for COX-2 inhibition.[1] While extensively studied in ophthalmic applications for its anti-inflammatory properties, its potential as a research tool to probe the mechanisms of neuroinflammation in cerebral I/R models is significant. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study neuroinflammation in preclinical models of ischemia-reperfusion.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme.[1] In the context of cerebral I/R, the proposed mechanism involves the following steps:

-

Ischemia-Reperfusion Trigger: The initial ischemic event and subsequent reperfusion trigger a cascade of events, including the release of damage-associated molecular patterns (DAMPs) and reactive oxygen species (ROS).

-

Glial Cell Activation: DAMPs and ROS activate microglia and astrocytes, the resident immune cells of the central nervous system.

-

Upregulation of COX-2: Activated glial cells and neurons upregulate the expression of COX-2.

-

Prostaglandin Synthesis: COX-2 converts arachidonic acid into prostaglandins, predominantly PGE2.

-

Inflammatory Cascade: PGE2 binds to its receptors on various cell types, leading to increased production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), enhanced vascular permeability, and neuronal excitotoxicity.

-

This compound Intervention: this compound, by selectively inhibiting COX-2, blocks the synthesis of PGE2, thereby dampening the downstream inflammatory cascade and its neurotoxic consequences.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound in a retinal ischemia-reperfusion model, which serves as a relevant model for neuroinflammation.[2] It is important to note that direct quantitative data for this compound in a cerebral I/R model (e.g., MCAO) is not yet widely available. The data presented here from a glaucoma I/R model demonstrates this compound's potent anti-neuroinflammatory effects.

Table 1: Effect of this compound on Inflammatory Cytokine Levels in Mixed Glial Cell Culture under Elevated Pressure [2]

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| Elevated Pressure | Significantly Increased | Significantly Increased | Significantly Increased |

| Elevated Pressure + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Table 2: Effect of this compound on Inflammatory and Necroptosis Markers in an In Vivo Ischemia-Reperfusion Model [2]

| Marker | Ischemia-Reperfusion (IR) | IR + this compound |

| GFAP | Upregulated | Significantly Decreased |

| COX-2 | Upregulated | Significantly Decreased |

| RIP1 | Upregulated | Significantly Decreased |

| RIP3 | Upregulated | Significantly Decreased |

| PGE2-R | Upregulated | Significantly Decreased |

| iNOS | Upregulated | Significantly Decreased |

Table 3: Anticipated Effects of a Selective COX-2 Inhibitor (Proxy for this compound) in a Rodent MCAO Model

Note: This table is a projection based on studies using other selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib) in MCAO models, as direct data for this compound in this specific model is limited.[3][4]

| Parameter | MCAO + Vehicle | MCAO + Selective COX-2 Inhibitor |

| Infarct Volume (% of hemisphere) | ~30-40% | Reduced by ~30-50% |

| Neurological Deficit Score (e.g., mNSS) | Severe Deficit | Significant Improvement |

| Pro-inflammatory Cytokines (e.g., TNF-α) | Markedly Elevated | Significantly Reduced |

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad with a rectal probe to maintain body temperature at 37°C

-

Surgical microscope

-

Microsurgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Sutures

Procedure:

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.

-

Place the rat in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature around the CCA.

-

Make a small incision in the ECA stump.

-

Introduce a 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.

-

Secure the filament in place and allow for the desired period of occlusion (e.g., 60 or 90 minutes).

-

For reperfusion, carefully withdraw the filament.

-

Close the neck incision with sutures.

-

Allow the animal to recover in a warm, clean cage.

Protocol 2: this compound Administration

This protocol provides a suggested starting point for systemic this compound administration in a rat MCAO model, based on oral doses used in other inflammatory models.[5] Dose-response studies are recommended to determine the optimal dose for neuroprotection.

Materials:

-

This compound sodium salt

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Oral gavage needles or equipment for intraperitoneal (IP) injection

Procedure:

-

Preparation of this compound Solution: Dissolve this compound sodium salt in the chosen vehicle to the desired concentration. A suggested starting oral dose is in the range of 0.3-1 mg/kg.[5]

-

Administration:

-

Route: Oral gavage or intraperitoneal (IP) injection are common systemic routes.

-

Timing: Administration can be performed at various time points relative to the MCAO procedure to investigate its prophylactic or therapeutic potential (e.g., 30 minutes before MCAO, immediately after reperfusion, or at multiple time points post-reperfusion).

-

-

Control Group: Administer the vehicle alone to the control group of animals using the same route and timing as the this compound-treated group.

Protocol 3: Assessment of Neuroinflammation and Neuronal Damage

This protocol outlines key methods to evaluate the effects of this compound on neuroinflammation and neuronal injury following MCAO.

1. Neurological Function Assessment:

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. Scoring is typically performed at 24, 48, and 72 hours post-MCAO.[6]

-

Rotarod Test: Assesses motor coordination and balance.

-

Grip Strength Test: Measures forelimb muscle strength.

2. Infarct Volume Measurement:

-

At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

-

Remove the brains and slice them into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

3. Immunohistochemistry (IHC) for Inflammatory Markers:

-

Process brain sections for IHC to visualize and quantify markers of neuroinflammation.

-

Primary Antibodies:

-

Iba1 (for microglia activation)

-

GFAP (for astrocyte activation)

-

COX-2

-

iNOS

-

Pro-inflammatory cytokines (TNF-α, IL-1β)

-

-

Use appropriate secondary antibodies and a detection system (e.g., DAB or fluorescence).

-

Quantify the staining intensity or the number of positive cells in the peri-infarct region.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

-

Homogenize brain tissue from the ischemic hemisphere.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brain homogenates.[2]

Mandatory Visualizations

Caption: Neuroinflammatory signaling pathway in I/R injury and this compound's inhibitory action on COX-2.

Caption: Experimental workflow for evaluating this compound in a rodent MCAO model.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of nonselective and selective COX-2 inhibitors on memory dysfunction, glutathione system, and tumor necrosis factor alpha level against cerebral ischemia reperfusion injury | Semantic Scholar [semanticscholar.org]

- 3. Celecoxib Treatment Improves Neurologic Deficit and Reduces Selective Neuronal Loss and Glial Response in Rats after Transient Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents [pubmed.ncbi.nlm.nih.gov]

- 6. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Anti-Inflammatory Efficacy of Bromfenac in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory cascade.[1][2] These application notes provide a comprehensive framework of cell-based assays to characterize and quantify the anti-inflammatory properties of this compound. The protocols detailed herein are designed for researchers in drug discovery and development to assess the efficacy of this compound and similar compounds in a controlled in vitro environment. The primary mechanism of action for this compound involves blocking prostaglandin synthesis, which are known mediators of intraocular inflammation.[1][3]

Mechanism of Action: Inhibition of the Inflammatory Cascade

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways that lead to the expression of pro-inflammatory genes. A central pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of various inflammatory mediators.[4][5] NF-κB activation, in concert with other pathways like MAPK, induces the expression of COX-2.[6] The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to produce prostaglandins like Prostaglandin E2 (PGE2).[7][8] PGE2 is a potent mediator of inflammation and pain.[6] this compound exerts its anti-inflammatory effect by selectively inhibiting COX-2, thereby blocking the production of PGE2.[2][9]

Caption: this compound inhibits COX-2, blocking PGE2 synthesis in the inflammatory pathway.

Experimental Workflow Overview

The evaluation of this compound's anti-inflammatory effects follows a systematic workflow. It begins with culturing an appropriate cell line, such as RAW 264.7 murine macrophages, followed by a cytotoxicity assessment to determine non-toxic concentrations of the drug. Cells are then pre-treated with this compound before being stimulated with an inflammatory agent like LPS. Finally, the cell culture supernatants and lysates are collected to perform various assays that quantify key inflammatory markers.

Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.

Data Presentation

The following tables summarize representative quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 96.5 ± 4.8 |

| 50 | 94.1 ± 5.3 |

| 100 | 89.7 ± 6.2 |

Note: Data is hypothetical. Cell viability was assessed using the MTT assay after 24 hours of treatment. A reduction in viability below 80-90% may indicate cytotoxicity.[10]

Table 2: Inhibitory Effects of this compound on LPS-Induced Inflammatory Mediators

| Treatment | NO Production (µM) (Mean ± SD) | PGE2 Concentration (pg/mL) (Mean ± SD) | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

| Control (No LPS) | 2.1 ± 0.4 | 45.3 ± 8.2 | 35.1 ± 7.5 | 28.9 ± 6.8 |

| LPS (1 µg/mL) | 58.6 ± 5.1 | 780.5 ± 45.3 | 2540.7 ± 150.2 | 1850.4 ± 112.9 |

| LPS + this compound (1 µM) | 45.2 ± 4.3 | 512.8 ± 33.1 | 2115.3 ± 135.8 | 1566.1 ± 101.5 |

| LPS + this compound (10 µM) | 28.9 ± 3.1 | 225.4 ± 21.9 | 1489.6 ± 110.4 | 1023.7 ± 95.3 |

| LPS + this compound (50 µM) | 10.5 ± 1.9 | 89.7 ± 15.6 | 750.2 ± 88.1 | 540.8 ± 77.6 |

Note: Data is hypothetical, based on expected outcomes where this compound reduces inflammatory markers.[11][12][13]

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.[14]

Cell Viability (MTT) Assay

This assay determines the cytotoxic concentration range of this compound.

-

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[10][15] The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[16]

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).

-

Incubate for 24 hours at 37°C.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the supernatant and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[16]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay

This assay measures the level of nitrite, a stable product of NO, as an indicator of iNOS activity.

-

Principle: The Griess reagent reacts with nitrite in the culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.[14][17]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[18]

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[16][18]

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16][19]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[16]

-

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol quantifies the amount of PGE2 released into the cell culture medium.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a specific monoclonal antibody.[20] The signal is inversely proportional to the amount of PGE2 in the sample.

-

Procedure:

-

Prepare cells and treat with this compound and LPS as described in the NO assay (steps 1-3).

-

After the 24-hour incubation, collect the cell culture supernatant.[21]

-

Centrifuge the supernatant to remove any cellular debris.[20][22]

-

Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., from R&D Systems, Cayman Chemical, or Abcam).[20][21][23]

-

Briefly, add standards and samples to the antibody-coated plate, followed by the enzyme-conjugated PGE2.

-

After incubation and washing steps, add the substrate and stop solution.[24]

-

Read the absorbance at the appropriate wavelength (typically 405-450 nm).

-

Calculate the PGE2 concentration from the standard curve.

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol quantifies the levels of key pro-inflammatory cytokines secreted by the cells.

-

Principle: A sandwich ELISA is typically used. A capture antibody specific to the cytokine is coated on the plate. The sample is added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate.[25][26] The signal is directly proportional to the cytokine concentration.

-

Procedure:

-

Prepare cells and treat with this compound and LPS as described previously.

-

Collect and clarify the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 using commercially available kits (e.g., from R&D Systems, eBioscience) according to the manufacturer's protocol.[27]

-

Add samples and standards to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Wash and add the substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance.

-

Determine the cytokine concentrations from their respective standard curves.[28]

-

References

- 1. Update on twice-daily this compound sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]